molecular formula C20H13F3N2OS B2579243 N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide CAS No. 441290-99-9

N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide

Cat. No.: B2579243
CAS No.: 441290-99-9
M. Wt: 386.39
InChI Key: GHDWLLMQGQCGNW-CLCOLTQESA-N
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Description

N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide is a chemical scaffold of significant interest in medicinal chemistry for the development of novel kinase inhibitors. Its core structure, featuring a naphthothiazole ring system, is recognized for its ability to interact with the ATP-binding sites of various protein kinases. Research into analogous compounds demonstrates that this chemotype can be engineered to achieve potent and selective inhibition . The presence of the trifluoromethylbenzamide moiety is a strategic modification that often enhances binding affinity and modulates physicochemical properties, such as metabolic stability and membrane permeability. This compound serves as a versatile intermediate for researchers exploring structure-activity relationships (SAR) to develop targeted therapies, particularly in oncology for pathways driven by dysregulated kinase activity. Studies on similar molecular frameworks have shown promise in suppressing proliferation and inducing apoptosis in cancer cell models . Its primary research value lies in its utility as a key precursor for the synthesis of more complex, target-specific molecules, enabling investigations into signal transduction mechanisms and the validation of new therapeutic targets in cellular and biochemical assays.

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2OS/c1-25-16-10-9-12-5-2-3-8-15(12)17(16)27-19(25)24-18(26)13-6-4-7-14(11-13)20(21,22)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDWLLMQGQCGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process often starts with the preparation of the naphthothiazole core, followed by the introduction of the trifluoromethylbenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: : Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the thiazole ring or the naphthalene moiety.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is studied for its electronic properties and as a building block for more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.

Biology

The biological activity of N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide is particularly noteworthy:

  • Anticancer Activity : Research indicates that similar compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives have shown IC50 values as low as 0.4 µM against MDA-MB-231 breast cancer cells.
Compound TypeCell LineIC50 (µM)
Naphthoquinone-benzamideMDA-MB-2310.4
Standard Treatment (Cisplatin)-Varies
  • Antimicrobial Activity : Studies have demonstrated moderate antibacterial effects against strains such as Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 9.0 μM.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Targeting Protein Kinases : Thiazole derivatives are known to interact with various protein kinases involved in cancer progression. This compound's ability to modulate these pathways makes it a candidate for drug development.

Industrial Applications

In the industrial sector, this compound's stability and reactivity make it useful in synthesizing advanced materials like polymers and coatings. Its unique properties allow for the development of specialized materials that meet specific performance criteria.

Study on Anticancer Properties

A recent study evaluated the efficacy of various thiazole derivatives against different cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited potent inhibitory effects on tumor growth by targeting specific kinases involved in cancer signaling pathways .

Investigation into Antimicrobial Effects

Another investigation focused on the antimicrobial properties of thiazole derivatives revealed promising results against bacterial strains. The study highlighted the potential use of these compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound’s ability to form stable complexes with its targets is key to its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structural features, substituent effects, and physicochemical properties is provided below, referencing compounds from diverse sources.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Biological Activity Physical Properties References
Target Compound Naphtho[2,1-d][1,3]thiazol-2-ylidene 3-methyl, 3-(trifluoromethyl)benzamide Not reported Not available -
Nitazoxanide Thiazole 5-nitro, 2-acetolyloxy benzamide Antiparasitic Molecular weight: 307.27 g/mol
4g (Thiadiazole derivative) Thiadiazol-2-ylidene 3-methylphenyl, dimethylamino acryloyl Not specified mp: 200°C; IR: 1690, 1638 cm⁻¹ (C=O)
Flutolanil Benzamide 3-isopropoxyphenyl, 2-CF₃ Pesticide (fungicide) -
3,5-Dimethoxy analog Naphtho[1,2-d][1,3]thiazole 3,5-dimethoxy benzamide Not reported -

Key Observations

Thiadiazole-based analogs (e.g., 4g) exhibit distinct electronic properties due to their conjugated diazole systems, which may influence reactivity and stability .

Substituent Effects :

  • The trifluoromethyl group in the target compound and Flutolanil increases lipophilicity and electron-withdrawing effects, improving metabolic stability compared to nitro (Nitazoxanide) or methoxy groups (3,5-dimethoxy analog) .
  • 3-Isopropoxy in Flutolanil introduces steric bulk, which may enhance target specificity in fungicidal applications .

Spectroscopic and Physical Properties :

  • Compound 4g displays IR peaks at 1690 and 1638 cm⁻¹, characteristic of dual carbonyl groups, a feature absent in the target compound’s simpler benzamide structure .
  • The 3,5-dimethoxy analog highlights how electron-donating groups alter electronic profiles compared to the target compound’s -CF₃ group .

Research Methodologies and Tools

Structural characterization of related compounds relies on advanced crystallographic tools:

  • SHELX Software : Widely used for small-molecule refinement, as seen in thiadiazole and dihydrothiazole derivatives .
  • Mercury CSD : Facilitates visualization of intermolecular interactions and packing patterns, critical for comparing naphthothiazole systems with simpler heterocycles .

Biological Activity

N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiazole Ring : The thiazole component is synthesized from appropriate precursors through cyclization reactions.
  • Benzamide Formation : The introduction of the benzamide moiety occurs via acylation reactions with trifluoromethylated anilines.

Cytotoxicity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MDA-MB-231 Cells : Compounds derived from naphthoquinone-benzamide scaffolds showed IC50 values as low as 0.4 µM against breast cancer cells, indicating a potency greater than that of standard treatments like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown moderate antibacterial activity against various strains:

  • Bacillus subtilis : Demonstrated a minimum inhibitory concentration (MIC) of 9.0 μM for related naphtho compounds .

The biological activity of this compound is hypothesized to involve:

  • Induction of Apoptosis : Flow cytometric analyses have indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Breast Cancer Treatment

In a study focusing on breast cancer treatment using naphthoquinone-benzamide derivatives, researchers found that certain compounds significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells. The findings suggested potential for developing new therapeutic agents targeting breast cancer .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various naphtho derivatives against common bacterial strains. The results indicated that modifications to the thiazole ring enhanced antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis .

Table 1: Cytotoxic Activity of Naphthoquinone-Benzamide Derivatives

CompoundCell LineIC50 (µM)Comparison to Cisplatin
Compound AMDA-MB-2310.478.75 times more potent
Compound BHT-290.550.8 times more potent

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (μM)
Compound CBacillus subtilis9.0
Compound DStaphylococcus aureusNot effective

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving thiazole intermediates and trifluoromethylbenzoyl chloride. Key steps include:

  • Catalyst selection : Use of TBHP (tert-butyl hydroperoxide) under reflux to facilitate oxidative cyclization, achieving yields up to 95% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while methanol may reduce side products .
  • Monitoring : TLC or HPLC to track intermediate formation and purity .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) validate the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of the trifluoromethyl group (~1120 cm⁻¹ C-F stretch) and thiazole C=N bonds (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Identify Z-configuration via coupling constants (e.g., vinyl proton shifts at δ 7.2–7.8 ppm) and trifluoromethyl carbon signals (δ 120–125 ppm, split due to J-CF coupling) .
  • UV-Vis : π→π* transitions in the naphthothiazole ring (λmax ~280–320 nm) confirm conjugation .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane/EtOAc) separates polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis and elemental composition (C, H, N, S) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze frontier orbitals (HOMO-LUMO gaps ~4.5 eV), indicating potential charge-transfer interactions .
  • Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes), with scoring functions prioritizing hydrophobic interactions with the trifluoromethyl group .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response profiling : Test concentrations from 1–100 μM to distinguish specific activity from cytotoxicity .
  • Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition (e.g., kinase assays) to clarify mode of action .
  • Control experiments : Compare with structurally similar analogs (e.g., non-fluorinated derivatives) to isolate the role of the trifluoromethyl group .

Q. How does the Z-configuration of the thiazole ring influence supramolecular assembly or cocrystal formation?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing motifs (e.g., π-π stacking of naphthothiazole rings) .
  • Hirshfeld surface analysis : Quantify hydrogen-bonding (N-H⋯O) and halogen interactions (C-F⋯π) to guide cocrystallization with aminobenzothiazole derivatives .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Reactor design : Use continuous-flow systems to control exothermic steps (e.g., cyclization) and minimize racemization .
  • In-line analytics : Implement PAT (Process Analytical Technology) with Raman spectroscopy for real-time monitoring of Z/E isomer ratios .

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